Tyr-Uroguanylin (Mouse, Rat): A Technical Guide to Its Discovery, History, and Core Experimental Methodologies
Tyr-Uroguanylin (Mouse, Rat): A Technical Guide to Its Discovery, History, and Core Experimental Methodologies
Introduction
Uroguanylin (B126073) is a peptide hormone that plays a crucial role in regulating fluid and electrolyte balance in the intestine and kidneys. It belongs to the guanylin (B122020) family of peptides, which are endogenous ligands for the guanylate cyclase C (GC-C) receptor. The discovery of uroguanylin and its subsequent characterization in rodent models have been pivotal in understanding intestinal physiology and have paved the way for the development of novel therapeutics for gastrointestinal disorders.
This technical guide provides an in-depth overview of the discovery and history of uroguanylin in mice and rats. It is important to note that "Tyr-Uroguanylin" refers to a synthetic analog of uroguanylin with a tyrosine residue added, typically at the N-terminus. This modification is primarily for research purposes, such as facilitating radioiodination for use in receptor binding assays and radioimmunoassays, rather than being a distinct naturally occurring peptide with its own discovery timeline. Therefore, this guide focuses on the foundational science of native uroguanylin, which is essential for understanding the application and significance of its synthetic derivatives like Tyr-Uroguanylin.
Discovery and History of Uroguanylin in Rodents
The journey to understanding uroguanylin began with research into the mechanisms of secretory diarrhea caused by heat-stable enterotoxins (STs) from bacteria like Escherichia coli. These toxins were found to activate intestinal guanylate cyclase, leading to increased levels of cyclic guanosine (B1672433) monophosphate (cGMP) and subsequent fluid secretion. This prompted a search for endogenous ligands that might regulate the same receptor.
Guanylin was the first such peptide to be isolated from rat jejunum.[1][2] Shortly after, a second, related peptide was purified from opossum urine and named uroguanylin.[1][2] Subsequent research led to the cloning of the cDNA for rat uroguanylin from a rat jejunum cDNA library. The precursor protein was found to be 106 amino acids long, with a 15-amino acid active peptide.[1]
The mouse uroguanylin gene, designated Guca2b, was later cloned and found to be structurally similar to the guanylin gene (Guca2a), suggesting they arose from a gene duplication event.[3] These genes are tightly linked on mouse chromosome 4.[3] Studies in knockout mice have been instrumental in elucidating the physiological roles of uroguanylin, including its involvement in salt excretion and blood pressure regulation.[4]
Molecular Biology and Tissue Expression
Uroguanylin is expressed in various tissues in mice and rats, with the highest concentrations typically found in the gastrointestinal tract. The expression pattern of uroguanylin is distinct from that of guanylin, suggesting complementary roles for these two peptides.
| Tissue | Species | Expression Level/Localization | Reference |
| Small Intestine | Mouse | High, particularly in the proximal small intestine and villi. | [3][5][6] |
| Rat | High, particularly in the jejunum. | [1] | |
| Colon | Mouse | Lower than small intestine, but present. | [3] |
| Rat | Present. | [6] | |
| Stomach | Rat | Present in epithelial cells. | [6] |
| Kidney | Mouse | Present, with highest expression in the proximal tubules. | [5][7] |
| Rat | Present. | [1] | |
| Pancreas | Rat | Present. | [1] |
| Lung | Rat | Present. | [1] |
Signaling Pathway
Uroguanylin exerts its effects by binding to and activating the guanylate cyclase C (GC-C) receptor, a transmembrane protein located on the apical surface of intestinal epithelial cells.[8] This binding stimulates the intracellular catalytic domain of the receptor to convert guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[8][9]
Elevated intracellular cGMP levels then activate cGMP-dependent protein kinase II (PKGII), which in turn phosphorylates and activates the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel.[10] This leads to the secretion of chloride ions into the intestinal lumen, followed by the osmotic movement of water, resulting in fluid secretion.[10][11] Concurrently, the increased cGMP inhibits the Na+/H+ exchanger, reducing sodium absorption.[10]
In the kidney, uroguanylin also promotes the excretion of sodium and water, contributing to the regulation of blood pressure.[4] While the GC-C receptor is involved, there is also evidence for GC-C-independent signaling pathways in the kidney.[4]
Uroguanylin signaling pathway in an intestinal epithelial cell.
Experimental Protocols
Analysis of Uroguanylin mRNA Expression by Northern Blot
This protocol provides a general method for detecting and quantifying uroguanylin mRNA in various tissues from mice or rats.
Methodology:
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Tissue Collection and RNA Extraction: Tissues of interest (e.g., segments of the intestine, kidney) are harvested from mice or rats and immediately frozen in liquid nitrogen. Total RNA is then extracted using a standard method such as guanidinium (B1211019) thiocyanate-phenol-chloroform extraction.
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RNA Quantification and Quality Control: The concentration and purity of the extracted RNA are determined by spectrophotometry (A260/A280 ratio). RNA integrity is assessed by gel electrophoresis to visualize intact ribosomal RNA bands.
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Probe Preparation: A cDNA probe specific for mouse or rat uroguanylin is generated. This can be done by reverse transcription-polymerase chain reaction (RT-PCR) using primers designed from the known uroguanylin cDNA sequence, followed by cloning of the PCR product. The probe is then labeled with a radioactive isotope (e.g., 32P) or a non-radioactive label.
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Gel Electrophoresis and Blotting: A specified amount of total RNA (e.g., 10-20 µg) per sample is separated by size on a denaturing agarose (B213101) gel. The RNA is then transferred from the gel to a nylon membrane by capillary blotting.
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Hybridization: The membrane is prehybridized to block non-specific binding sites and then hybridized overnight with the labeled uroguanylin probe in a hybridization buffer at an appropriate temperature (e.g., 42-65°C, depending on the probe and buffer composition).
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Washing and Detection: The membrane is washed under stringent conditions to remove unbound probe. If a radioactive probe is used, the membrane is exposed to X-ray film or a phosphorimager screen to detect the hybridized probe. For non-radioactive probes, detection is typically performed using a chemiluminescent or colorimetric substrate.
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Analysis: The intensity of the resulting band, corresponding to the uroguanylin mRNA, is quantified by densitometry. To normalize for variations in RNA loading, the membrane is often stripped and re-probed for a housekeeping gene such as GAPDH.
Experimental workflow for Northern blot analysis of uroguanylin mRNA.
Ussing Chamber Assay for Intestinal Ion Transport
This assay measures the effect of uroguanylin on ion secretion across a segment of mouse or rat intestine.
Methodology:
-
Tissue Preparation: A segment of intestine (e.g., duodenum, jejunum, or colon) is excised from a mouse or rat and placed in ice-cold, oxygenated Ringer's solution. The muscle layers are stripped away to isolate the mucosa.
-
Mounting in Ussing Chamber: The isolated mucosal sheet is mounted between the two halves of an Ussing chamber, separating the mucosal (luminal) and serosal (blood) sides. Both sides are bathed with equal volumes of oxygenated Ringer's solution maintained at 37°C.
-
Measurement of Short-Circuit Current (Isc): The transepithelial voltage is clamped at 0 mV using a voltage-clamp apparatus. The current required to maintain this voltage clamp is the short-circuit current (Isc), which is a measure of net ion transport.
-
Experimental Procedure: After a baseline Isc is established, uroguanylin is added to the mucosal bath in a cumulative, dose-dependent manner. The change in Isc (ΔIsc) is recorded.
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Pharmacological Analysis: To identify the specific ions being transported, ion channel blockers or transport inhibitors can be used. For example, bumetanide (B1668049) can be added to the serosal side to inhibit the Na-K-2Cl cotransporter and thus chloride secretion.
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Data Analysis: The ΔIsc is plotted against the concentration of uroguanylin to generate a dose-response curve, from which parameters like the EC50 (half-maximal effective concentration) can be calculated.
Receptor Binding Assay using Tyr-Uroguanylin
This protocol describes a competitive binding assay to characterize the interaction of uroguanylin and other ligands with the GC-C receptor, using a radiolabeled Tyr-Uroguanylin analog.
Methodology:
-
Preparation of Radiolabeled Ligand: Synthetic Tyr-Uroguanylin is radiolabeled, typically with Iodine-125 (125I), using a standard method such as the Chloramine-T or Iodogen method. The radiolabeled peptide ([125I]Tyr-Uroguanylin) is then purified by high-performance liquid chromatography (HPLC).
-
Cell Culture and Membrane Preparation: A cell line that expresses the GC-C receptor, such as the human colon carcinoma cell line T84, is cultured. Alternatively, membranes can be prepared from tissues known to express GC-C, such as the intestinal mucosa of mice or rats.
-
Binding Assay:
-
A constant, low concentration of [125I]Tyr-Uroguanylin is incubated with the cell membranes or whole cells.
-
Increasing concentrations of an unlabeled competitor ligand (e.g., native uroguanylin, guanylin, or other synthetic analogs) are added to the incubation mixture.
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The mixture is incubated at a specific temperature (e.g., room temperature or 37°C) for a time sufficient to reach binding equilibrium.
-
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand. For cell membranes, this is typically done by rapid filtration through a glass fiber filter, which traps the membranes and the bound ligand. The filters are then washed to remove non-specifically bound radioactivity.
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Quantification of Binding: The radioactivity retained on the filters is measured using a gamma counter.
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Data Analysis: The amount of bound [125I]Tyr-Uroguanylin is plotted against the concentration of the unlabeled competitor. This competition curve is then analyzed using non-linear regression to determine the IC50 (half-maximal inhibitory concentration) of the competitor. From the IC50, the binding affinity (Ki) of the competitor for the GC-C receptor can be calculated.
References
- 1. Uroguanylin and guanylin peptides: pharmacology and experimental therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Uroguanylin and guanylin peptides: pharmacology and experimental therapeutics: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 3. www-pub.iaea.org [www-pub.iaea.org]
- 4. benthamscience.com [benthamscience.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Uroguanylin: how the gut got another satiety hormone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, biological activity and isomerism of guanylate cyclase C-activating peptides guanylin and uroguanylin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Radioimmunoassay for circulating human guanylin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Regulation of intestinal uroguanylin/guanylin receptor-mediated responses by mucosal acidity - PMC [pmc.ncbi.nlm.nih.gov]
